molecular formula C21H19ClFN3O2 B2501434 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide CAS No. 946266-15-5

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide

Cat. No.: B2501434
CAS No.: 946266-15-5
M. Wt: 399.85
InChI Key: WEXCJEZQUHIPIF-UHFFFAOYSA-N
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Description

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone ring.

    Introduction of the Butanamide Side Chain: The butanamide side chain is introduced by reacting the pyridazinone intermediate with 4-fluorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Assembly: The final compound is obtained by coupling the pyridazinone derivative with a butanoyl chloride under basic conditions to form the desired butanamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butanamide side chain, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone ring or the amide group, potentially yielding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide could be explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects could be mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide: A similar compound with slight variations in the substituents.

    3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide: Another analog with different positioning of the functional groups.

Uniqueness

What sets 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide apart is its specific combination of functional groups and their positions, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, from drug development to material science.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c22-17-7-5-16(6-8-17)19-11-12-21(28)26(25-19)13-1-2-20(27)24-14-15-3-9-18(23)10-4-15/h3-12H,1-2,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXCJEZQUHIPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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